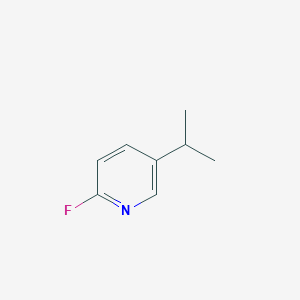![molecular formula C6H14ClN3O2S B6240300 N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide CAS No. 2305949-18-0](/img/new.no-structure.jpg)
N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide is a complex organic compound with a unique structure that includes a sulfur atom bonded to two dimethylamino groups and an oxo group, along with a chloroacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide typically involves the reaction of dimethylamine with sulfur-containing reagents under controlled conditions. One common method involves the use of dimethylamine and sulfur dichloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted acetamides, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide involves its interaction with cellular components, leading to various biochemical effects. The sulfur atom in the compound can form reactive intermediates that interact with proteins and nucleic acids, potentially disrupting cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to generate reactive sulfur species is a key factor in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[bis(dimethylamino)-oxo-lambda6-sulfanylidene]-2-(2-nitrophenyl)acetamide
- N,N′-bis(dimethylamino)-oxo-lambda6-sulfanylidene]-2-(2-nitrophenyl)acetamide
Uniqueness
N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
2305949-18-0 |
|---|---|
Fórmula molecular |
C6H14ClN3O2S |
Peso molecular |
227.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



